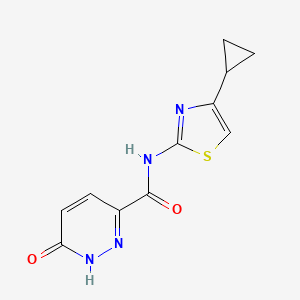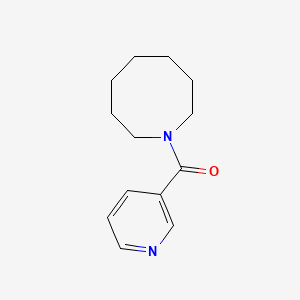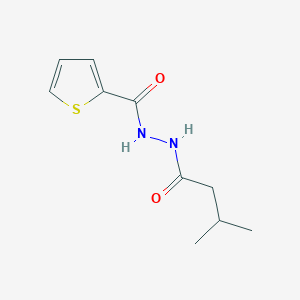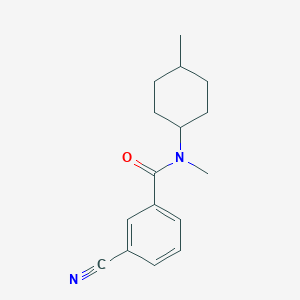
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, also known as MOL-5441, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. MOL-5441 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. The Wnt/β-catenin signaling pathway is activated in many types of cancer, including colon cancer, breast cancer, and liver cancer. By inhibiting this pathway, N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of tumor growth in animal models of cancer. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce the expression of genes involved in the Wnt/β-catenin signaling pathway, including c-Myc and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its high purity and high yield, as well as its specificity for the Wnt/β-catenin signaling pathway. However, the limitations of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further optimization of its synthesis and delivery.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, including:
1. Further optimization of its synthesis and delivery to improve its efficacy and reduce its toxicity.
2. Clinical trials to evaluate its safety and efficacy as a therapeutic agent for cancer and other diseases.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis.
4. Study of its mechanism of action and interaction with other signaling pathways.
5. Development of combination therapies with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-aminobenzothiophene, which is then reacted with 2-methyl-1,3-dioxoisoindoline to form N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide. The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. Preclinical studies have shown that N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDJPPHQDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
